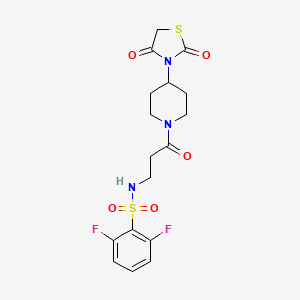
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is a complex organic compound featuring a thiazolidine ring, a piperidine ring, and a difluorobenzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine. For instance, 2-aminothiophenol can react with a carbonyl compound under acidic conditions to form the thiazolidine ring.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazolidine and piperidine derivatives are then coupled using a linker such as a propyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Introduction of the Difluorobenzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (for bromination) or nitric acid (for nitration).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used to investigate cellular pathways and molecular targets, particularly those involving oxidative stress and inflammation.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The difluorobenzenesulfonamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Piperidine Derivatives: Compounds like piperidine-based alkaloids have various pharmacological activities.
Sulfonamides: This class of compounds is widely used as antibiotics and in other therapeutic applications.
Uniqueness
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is unique due to the combination of its structural features, which confer a distinct set of biological activities and potential therapeutic applications. The presence of both the thiazolidine and piperidine rings, along with the difluorobenzenesulfonamide group, makes it a versatile compound for various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
N-[3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]-3-oxopropyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O5S2/c18-12-2-1-3-13(19)16(12)29(26,27)20-7-4-14(23)21-8-5-11(6-9-21)22-15(24)10-28-17(22)25/h1-3,11,20H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMICZRZYLUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
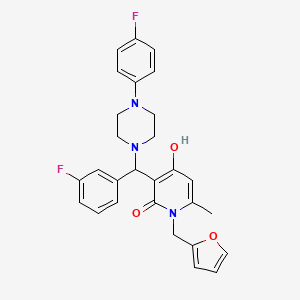
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)
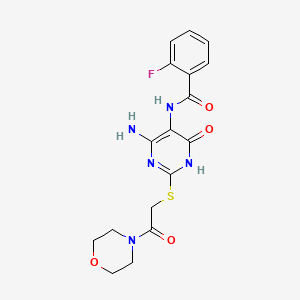
![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)
![rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine](/img/structure/B2677724.png)
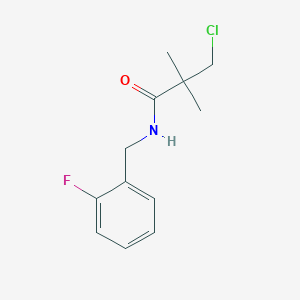
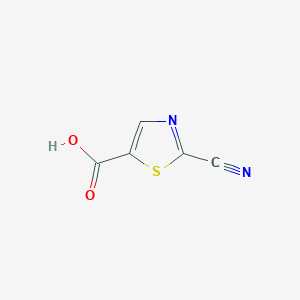
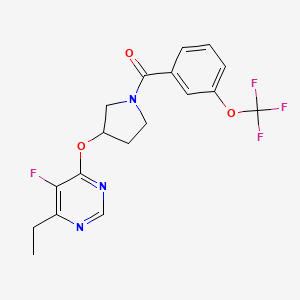
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2677731.png)
![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)
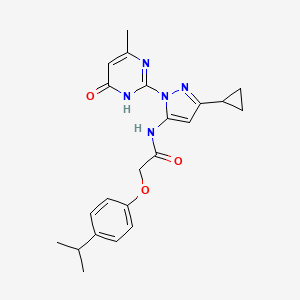
![(5-bromofuran-2-yl)(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2677736.png)
